2-Methyl-1-(piperazin-1-yl)propan-2-amine trihydrochloride
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Overview
Description
2-Methyl-1-(piperazin-1-yl)propan-2-amine trihydrochloride is a chemical compound with a molecular formula of C8H20Cl3N3 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(piperazin-1-yl)propan-2-amine trihydrochloride typically involves the reaction of 2-methylpropan-2-amine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its trihydrochloride salt form through the addition of hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(piperazin-1-yl)propan-2-amine trihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Substitution: Various halogenating agents or nucleophiles can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
2-Methyl-1-(piperazin-1-yl)propan-2-amine trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(piperazin-1-yl)propan-2-amine trihydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-(piperazin-1-yl)propan-1-one hydrochloride
- 2-Methyl-2-(piperazin-1-yl)propan-1-amine
- Dimethyl[2-methyl-1-(piperazin-1-yl)propan-2-yl]amine
Uniqueness
2-Methyl-1-(piperazin-1-yl)propan-2-amine trihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its trihydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C8H22Cl3N3 |
---|---|
Molecular Weight |
266.6 g/mol |
IUPAC Name |
2-methyl-1-piperazin-1-ylpropan-2-amine;trihydrochloride |
InChI |
InChI=1S/C8H19N3.3ClH/c1-8(2,9)7-11-5-3-10-4-6-11;;;/h10H,3-7,9H2,1-2H3;3*1H |
InChI Key |
NYAYKFKHQFUYOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1CCNCC1)N.Cl.Cl.Cl |
Origin of Product |
United States |
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